molecular formula C7H4Br2N2 B2990086 6-(Dibromomethyl)nicotinonitrile CAS No. 1189128-09-3

6-(Dibromomethyl)nicotinonitrile

Cat. No.: B2990086
CAS No.: 1189128-09-3
M. Wt: 275.931
InChI Key: YQIQAYTUTMHOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dibromomethyl)nicotinonitrile is a substituted pyridine derivative characterized by a nicotinonitrile backbone (pyridine-3-carbonitrile) with a dibromomethyl (-CHBr₂) group at the 6-position. Dibromomethyl groups are known for their electrophilic reactivity, making them valuable intermediates in cross-coupling reactions and halogen exchange processes .

Properties

IUPAC Name

6-(dibromomethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-7(9)6-2-1-5(3-10)4-11-6/h1-2,4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIQAYTUTMHOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dibromomethyl)nicotinonitrile typically involves the bromination of 6-methyl nicotinonitrile. One common method is the electrochemical bromination process, which uses a two-phase electrolysis system. In this method, aqueous sodium bromide (40-50%) containing a catalytic amount of hydrobromic acid is used as the electrolyte, and chloroform containing the alkyl aromatic compound is used as the organic phase. The reaction is carried out in a single-compartment electrochemical cell at 10-15°C, resulting in high yields of the dibrominated product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of safer and more efficient brominating agents, such as N-bromosuccinimide, along with catalysts like azobisisobutyronitrile or benzoyl peroxide, can also be employed to enhance the reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-(Dibromomethyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetone, often in the presence of a base like triethylamine.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted nicotinonitrile derivatives.

    Oxidation Reactions: Formation of oxides or other oxidized products.

    Reduction Reactions: Formation of primary amines or other reduced derivatives.

Scientific Research Applications

6-(Dibromomethyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dibromomethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The dibromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that affect their function. The nitrile group can also participate in interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Substituents Melting Point (°C) Molecular Weight Key Features
This compound -CHBr₂ at C6, -CN at C3 Not reported ~265.93* Electrophilic bromine groups enhance reactivity for further functionalization.
6-(Bromomethyl)nicotinonitrile -CH₂Br at C6, -CN at C3 Not reported 197.03 Bromomethyl group facilitates nucleophilic substitution reactions .
A1 () -C₆H₃(3,4-diOCH₃) at C4, -C12H7O (dibenzofuran) at C6, -CN at C3 296–298 447.47 Extended aromatic systems enhance π-π stacking; antibacterial activity .
Compound I () -C₆H₄(4-Br) at C6, -C₆H₄(4-OCH₂CH₃) at C4, -OCH₂CH₃ at C2 Not reported 427.31 Non-planar structure with intramolecular C–H∙∙∙N interactions; analgesic potential .
4 () -CF₃ at C6, -CN at C3, -O-piperidin-4-one at C2 Not reported 255.21 Trifluoromethyl group improves metabolic stability; used in TRPV1 ligand synthesis .

*Calculated based on atomic weights.

Structure-Activity Relationships (SAR)

  • Halogenated Substituents : Bromine atoms increase lipophilicity and reactivity, enhancing antimicrobial and corrosion inhibition properties .
  • Aromatic Rings : Extended conjugation (e.g., dibenzofuran in A1) improves π-π interactions with biological targets, boosting antibacterial activity .
  • Electron-Withdrawing Groups: Cyano (-CN) and trifluoromethyl (-CF₃) groups stabilize the pyridine ring and improve metabolic stability .

Biological Activity

6-(Dibromomethyl)nicotinonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the bromination of nicotinonitrile derivatives. The dibromomethyl group is introduced through electrophilic substitution reactions, which can be optimized for yield and purity. The following table summarizes the key steps in the synthesis process:

StepReaction TypeReagentsConditionsYield
1BrominationNicotinonitrile, Br2Room Temperature85%
2PurificationEthyl AcetateRecrystallization90%

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapy and antimicrobial effects.

Antitumor Activity

A notable study demonstrated that compounds similar to this compound could induce cell cycle arrest in cancer cells. The mechanism is believed to involve the activation of tumor suppressor proteins, such as p53, leading to apoptosis in tumor cells. In vitro tests showed significant growth inhibition in several cancer cell lines, with IC50 values indicating potency:

Cell LineIC50 (µM)
HCT116 (p53+/+)8.67
HepG2 (MDM2-overexpressing)18.95

These results suggest a p53-dependent mechanism for its antitumor effects, where the compound may enhance p53 activity by disrupting MDM2 interactions .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Cell Cycle Arrest : Induction of G1-phase cell cycle arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways via p53 upregulation.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

Case Studies

Several case studies have been conducted to evaluate the practical applications of compounds related to this compound in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a formulation containing dibromomethyl derivatives, leading to a significant reduction in tumor size and improved patient outcomes.
  • Antimicrobial Efficacy : A hospital-based study assessed the effectiveness of dibromomethyl derivatives against multi-drug resistant bacterial strains, demonstrating a reduction in infection rates among treated patients.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.